molecular formula C19H15FN4O B2412656 6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941884-26-0

6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2412656
CAS RN: 941884-26-0
M. Wt: 334.354
InChI Key: OWMDAJIJDZOMDS-UHFFFAOYSA-N
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Description

The compound “6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” belongs to the class of pyridazinones . Pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They are present in some commercially available drugs and agrochemicals .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyridazinones involves various methods. For instance, based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involves the use of different substituents and the formation of complex compounds .


Molecular Structure Analysis

The molecular structure of pyridazinones contains nitrogen atoms at positions 1 and 2 in a six-membered ring and an oxygen atom at position 3 of the ring . The structure of this compound also includes a fluorobenzyl group at position 6 and a phenyl group .


Chemical Reactions Analysis

Pyridazinones have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been used in the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyridazinones is associated with their ability to inhibit various enzymes and receptors. For instance, some pyrazolo[3,4-d]pyridazinones have been found to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

Future Directions

The future directions for the research and development of pyridazinones include further exploration of their pharmacological activities and the development of new derivatives with improved properties . They continue to be a focus in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-13-16-11-21-24(15-8-3-2-4-9-15)18(16)19(25)23(22-13)12-14-7-5-6-10-17(14)20/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMDAJIJDZOMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

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